For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Nicarbazin-d8
Nicarbazin-d8 is the deuterium-labeled form of Nicarbazin, a synthetic compound widely used in the veterinary and agricultural sectors. The incorporation of deuterium, a stable isotope of hydrogen, makes Nicarbazin-d8 an invaluable tool in analytical chemistry, particularly for isotope dilution mass spectrometry. Its primary application is as an internal standard for the accurate quantification of Nicarbazin residues in various matrices, such as animal tissues, feed, and environmental samples.[1]
Nicarbazin itself is a molecular complex composed of two distinct molecules in a 1:1 molar ratio: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[2][3] While DNC is the biologically active component responsible for the compound's effects, HDP significantly enhances its absorption in the digestive tract.[2][4] Following ingestion, the complex dissociates, allowing the two components to be absorbed and metabolized independently.[4][5]
The deuterated analogue, specifically 1,3-bis(4-nitrophenyl-2,3,5,6-d4)urea (DNC-d8) complexed with HDP, shares the same chemical properties as its non-labeled counterpart but has a higher molecular weight. This mass difference is crucial for its use in mass spectrometry, where it can be distinguished from the native Nicarbazin, ensuring precise and reliable quantification.[1][6]
Primary Use of Nicarbazin
The non-deuterated form, Nicarbazin, has two main established uses:
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Anticoccidial Agent in Poultry: For over half a century, Nicarbazin has been a highly effective feed additive for the prevention of coccidiosis in broiler chickens.[2][3] This parasitic disease, caused by protozoa of the genus Eimeria, can lead to significant economic losses in the poultry industry. Nicarbazin is active against several key Eimeria species, including E. tenella, E. necatrix, E. acervulina, E. maxima, and E. brunetti.[2][7] Its primary action is against the second-generation schizonts in the parasite's life cycle.[3]
-
Avian Contraceptive: Nicarbazin is also employed for the population control of certain bird species, such as feral pigeons and Canada geese.[4][5] When ingested by female birds, it interferes with egg formation, specifically the integrity of the vitelline membrane, which separates the yolk from the albumen.[3][4] This disruption leads to a significant reduction in egg hatchability, providing a non-lethal method for managing urban wildlife populations.[5][8]
Quantitative Data
The chemical and physical properties of Nicarbazin-d8 and its parent compound are summarized below for easy comparison.
| Property | Nicarbazin-d8 | Nicarbazin |
| Synonyms | 1,3-bis(4-nitrophenyl-2,3,5,6-d4)urea compound with 4,6-dimethylpyrimidin-2-ol (1:1)[9] | N,N′-Bis(4-nitrophenyl)urea—4,6-dimethylpyrimidin-2(1H)-one (1/1)[5] |
| Molecular Formula | C₁₉H₁₀D₈N₆O₆[10] | C₁₉H₁₈N₆O₆[2] |
| Molecular Weight | 434.43 g/mol [10][11] | 426.39 g/mol [2] |
| Appearance | White to off-white or yellow solid[9][10] | Pale yellow powder[2] |
| Primary Component | 4,4'-dinitrocarbanilide-d8 (DNC-d8) | 4,4'-dinitrocarbanilide (DNC) |
| Secondary Component | 2-hydroxy-4,6-dimethylpyrimidine (HDP) | 2-hydroxy-4,6-dimethylpyrimidine (HDP) |
Experimental Protocols
The most prominent use of Nicarbazin-d8 is as an internal standard in analytical methods. Below is a detailed methodology for the determination of Nicarbazin (measured as its marker residue, DNC) in chicken tissues using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of DNC in Chicken Tissue using DNC-d8 Internal Standard
This protocol is adapted from established methods for regulatory monitoring.[12][13][14]
1. Preparation of Reagents and Standards:
-
Mobile Phase A: To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid and 0.38 g of ammonium acetate. Mix thoroughly.[12][14]
-
Mobile Phase B: To 1000 mL of HPLC-grade methanol, add 1.0 mL of formic acid and 0.38 g of ammonium acetate. Mix thoroughly.[12][14]
-
Nicarbazin Stock Standard (1000 µg/mL DNC): Accurately weigh approximately 141.4 mg of Nicarbazin reference standard (compensating for purity to yield 100.0 mg of DNC) and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with N,N-dimethylformamide (DMF), using sonication for about 10 minutes to ensure complete dissolution.[12][14]
-
DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 standard in a 10 mL volumetric flask with DMF.[12][13]
-
DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with acetonitrile.[12][13]
-
Nicarbazin Calibration Curve Standards (25-2500 ng/mL): First, prepare a 10 µg/mL intermediate standard by diluting the Nicarbazin stock solution 100-fold with acetonitrile. From this intermediate solution, prepare a series of calibration standards by further dilution with acetonitrile.[12][14]
2. Sample Extraction:
-
Accurately weigh 5.00 g of homogenized chicken tissue (e.g., muscle, liver, skin with fat) into a 50 mL polypropylene centrifuge tube.[12]
-
Fortify the sample by adding 200 µL of the 1.0 µg/mL DNC-d8 internal standard working solution.[12]
-
Add 10 g of anhydrous sodium sulfate to the tube to remove moisture.[12]
-
Add 20 mL of acetonitrile.
-
Homogenize the sample for 1-2 minutes.
-
Centrifuge the sample at approximately 4000 rpm for 10 minutes.
-
Transfer the supernatant (acetonitrile extract) to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitute the residue in 1.0 mL of a suitable solvent mixture (e.g., 80:20 water:acetonitrile).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size) is suitable.[14]
-
Gradient Elution: Use a gradient of Mobile Phase A (aqueous) and Mobile Phase B (organic) to achieve chromatographic separation.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
-
Monitoring: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect and quantify DNC and DNC-d8. The negative ions at m/z 301 for DNC and m/z 309 for DNC-d8 are typically monitored.[6]
-
Quantification: Determine the concentration of DNC in the sample by calculating the ratio of the DNC peak area to the DNC-d8 peak area and comparing this ratio to the calibration curve generated from the standards.[12]
Visualizations
Logical and Metabolic Pathways
References
- 1. veeprho.com [veeprho.com]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. Nicarbazin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. Nicarbazin - Wikipedia [en.wikipedia.org]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. pahc.com [pahc.com]
- 8. nbinno.com [nbinno.com]
- 9. Nicarbazin-d8 | CymitQuimica [cymitquimica.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Determination and Identification of Nicarbazin, Measured as 4,4′-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. academic.oup.com [academic.oup.com]
